
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C14H12B2O4. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which are connected by an ethyne (acetylene) linker. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromophenylboronic acid.
Sonogashira Coupling: The 4-bromophenylboronic acid undergoes a Sonogashira coupling reaction with acetylene gas in the presence of a palladium catalyst and a copper co-catalyst to form the ethyne-1,2-diylbis(4-bromophenyl) intermediate.
Borylation: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and catalyst concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Aplicaciones Científicas De Investigación
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid groups interact with palladium catalysts to facilitate the transfer of the aryl or vinyl groups, resulting in the formation of biaryl or styrene derivatives. This mechanism is crucial for the compound’s effectiveness in organic synthesis and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenyl-4,4’-diboronic Acid: Contains two boronic acid groups attached to a biphenyl structure.
(E)-1,2-Bis(4-boronophenyl)ethene: Similar structure but with an ethene linker instead of an ethyne linker.
Uniqueness
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its ethyne linker, which imparts rigidity and planarity to the molecule. This structural feature enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C14H12B2O4 |
|---|---|
Peso molecular |
265.9 g/mol |
Nombre IUPAC |
[4-[2-(4-boronophenyl)ethynyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10,17-20H |
Clave InChI |
ZWEFBUWSPSPOIZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


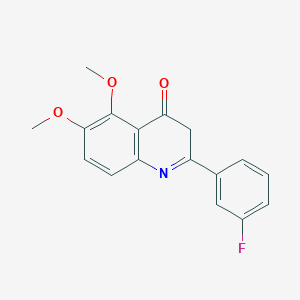
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)
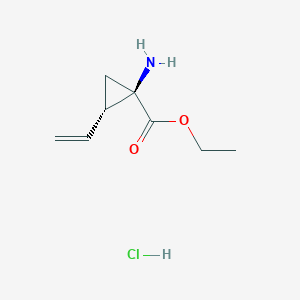

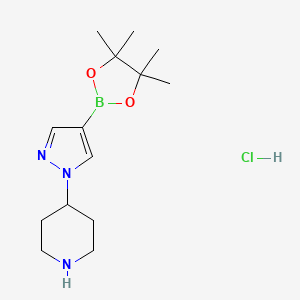
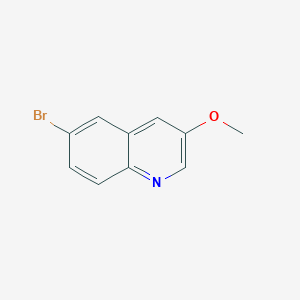
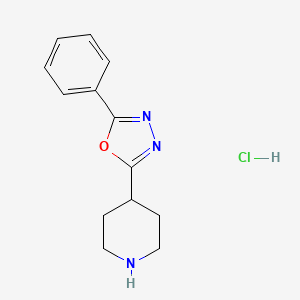

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1511815.png)

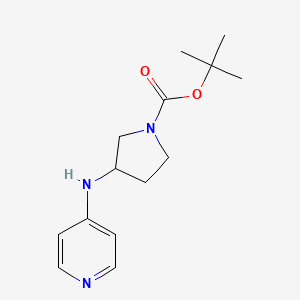
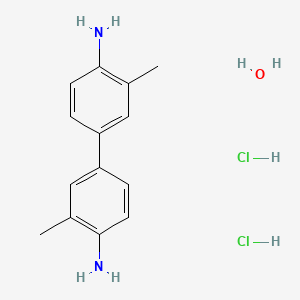

![4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-](/img/structure/B1511834.png)
